Cas no 1241026-81-2 (6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide)

6-Chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide is a sulfonamide-based compound featuring a quinoline and chloropyridine scaffold, offering versatile reactivity for pharmaceutical and agrochemical applications. Its molecular structure combines a sulfonamide linker with a chloro-substituted pyridine ring and a quinoline moiety, enabling interactions with biological targets such as enzymes or receptors. The chloro group enhances electrophilic reactivity, while the quinoline component contributes to binding affinity, making it a potential intermediate for drug discovery or crop protection agents. This compound’s well-defined heterocyclic framework allows for further functionalization, supporting the development of derivatives with tailored properties. Suitable for research in medicinal chemistry and material science, it demonstrates stability under standard handling conditions.
6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide structure
1241026-81-2 structure
Product Name:6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide
CAS No:1241026-81-2
MF:C15H12ClN3O2S
MW:333.792680740356
CID:5681858
PubChem ID:47083606
Update Time:2025-05-26

6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Z914286546
    • 6-chloro-N-(quinolin-8-ylmethyl)pyridine-3-sulfonamide
    • 1241026-81-2
    • EN300-26590236
    • 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide
    • AKOS034697255
    • Inchi: 1S/C15H12ClN3O2S/c16-14-7-6-13(10-18-14)22(20,21)19-9-12-4-1-3-11-5-2-8-17-15(11)12/h1-8,10,19H,9H2
    • InChI Key: ZFSOFXJJZNHFIK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)S(NCC1=CC=CC2=CC=CN=C12)(=O)=O

Computed Properties

  • Exact Mass: 333.0338755g/mol
  • Monoisotopic Mass: 333.0338755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.3Ų

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Additional information on 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide

Introduction to 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide (CAS No. 1241026-81-2)

6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide, identified by its CAS number 1241026-81-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a quinolin-8-yl moiety and a sulfonamide group, contribute to its unique chemical properties and biological interactions.

The< strong>quinolin-8-yl group is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. In particular, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The incorporation of this group into the sulfonamide framework of 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide suggests potential applications in the development of novel drugs targeting these diseases. Recent studies have highlighted the importance of quinoline-based compounds in modulating enzyme activities and inhibiting pathogenic processes.

The sulfonamide functional group in this compound plays a crucial role in its biological activity. Sulfonamides are well-known for their antimicrobial properties and have been widely used in antibiotics, diuretics, and other therapeutic agents. The presence of the sulfonamide group in 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide likely contributes to its ability to interact with biological targets such as enzymes and receptors, thereby modulating physiological processes. The< strong>6-chloro substituent further enhances the compound's reactivity and binding affinity, making it a promising candidate for drug development.

Recent advancements in medicinal chemistry have demonstrated the potential of sulfonamide derivatives as inhibitors of various enzymes involved in cancer progression. For instance, studies have shown that quinoline sulfonamides can inhibit kinases and other enzymes that are overexpressed in tumor cells. The< strong>N-(quinolin-8-yl)methyl moiety in 6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide may contribute to its ability to bind to these targets, potentially leading to the development of new anticancer agents. Additionally, the< strong>pyridine-3-sulfonamide core structure suggests that this compound may exhibit properties similar to those of known anticancer drugs.

In vitro studies have begun to explore the pharmacological properties of 6-chloro-N-[ (quinolin -8 -yl) methyl ] pyridine -3 -sulfonamide. Preliminary results indicate that this compound exhibits significant inhibitory activity against certain enzymes and may have potential therapeutic applications in treating various diseases. The interaction between the< strong>quinolin -8 -yl group and biological targets appears to be critical for its activity, suggesting that further optimization of this moiety could enhance its efficacy.

The synthesis of 6-chloro-N-[ (quinolin -8 -yl) methyl ] pyridine -3 -sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically involves the condensation of appropriate precursors followed by functional group transformations such as chlorination and sulfonation. Advanced synthetic techniques, including catalytic methods and flow chemistry, may be employed to improve efficiency and scalability.

The chemical stability of 6-chloro-N-[ (quinolin -8 -yl) methyl ] pyridine -3 -sulfonamide is another important consideration in its development as a pharmaceutical agent. Studies on its stability under various conditions can provide insights into its shelf life and storage requirements. Additionally, understanding its degradation pathways can help in predicting potential side effects and interactions with other drugs.

The pharmacokinetic properties of 6-chloro-N-[ (quinolin -8 -yl) methyl ] pyridine -3 -sulfonamide are also being investigated to determine its absorption, distribution, metabolism, and excretion profiles. These studies are essential for optimizing dosing regimens and minimizing adverse effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to characterize the compound's behavior in biological systems.

The potential applications of 6-chloro-N-[ (quinolin -8 -yl) methyl ] pyridine -3 -sulfonamide extend beyond oncology. Its structural features make it a versatile scaffold for developing drugs targeting other diseases such as infectious diseases and inflammatory disorders. The< strong>quinolin -8 -yl moiety's ability to interact with DNA-binding proteins suggests that it may also have applications in gene therapy or anti-viral therapies.

In conclusion, 6-chloro-N-[ (quinolin -8 -yl) methyl ] pyridine -3 -sulfonamide is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so too will its potential as a therapeutic agent.

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